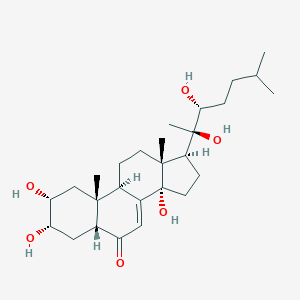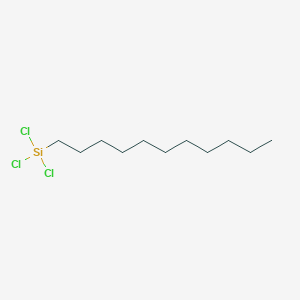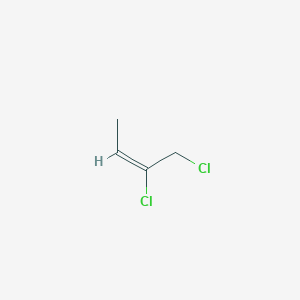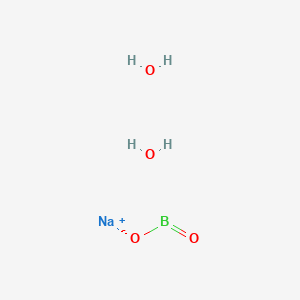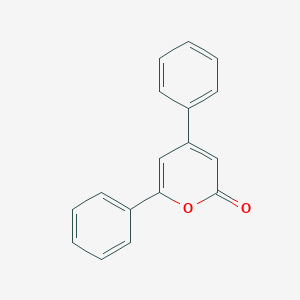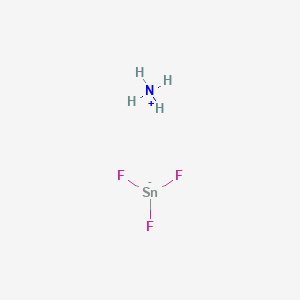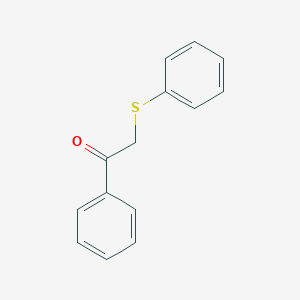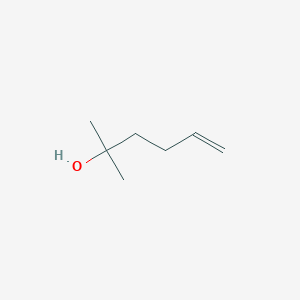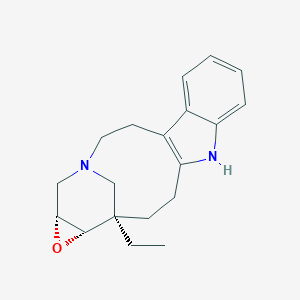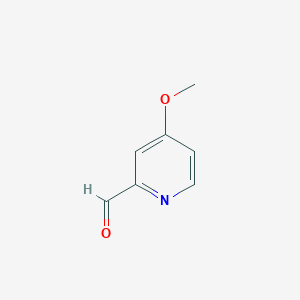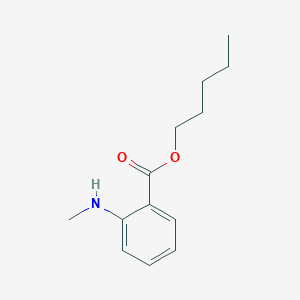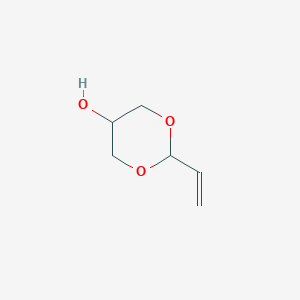
trans-2-Vinyl-1,3-dioxan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-Vinyl-1,3-dioxan-5-ol (VDO) is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. VDO is a cyclic ether that contains a vinyl group and a hydroxyl group, making it an important building block for the synthesis of various organic compounds.
Applications De Recherche Scientifique
Trans-2-Vinyl-1,3-dioxan-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, trans-2-Vinyl-1,3-dioxan-5-ol has been shown to exhibit antifungal, antibacterial, and antitumor activities, making it a promising candidate for the development of new drugs. In materials science, trans-2-Vinyl-1,3-dioxan-5-ol has been used as a monomer for the synthesis of various polymers, including polyesters and polyurethanes. In organic synthesis, trans-2-Vinyl-1,3-dioxan-5-ol has been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of trans-2-Vinyl-1,3-dioxan-5-ol is not well understood, but it is believed to be related to its ability to form covalent bonds with biological molecules, including proteins and nucleic acids. trans-2-Vinyl-1,3-dioxan-5-ol has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and interfering with their metabolic processes.
Effets Biochimiques Et Physiologiques
Trans-2-Vinyl-1,3-dioxan-5-ol has been shown to exhibit various biochemical and physiological effects, including antifungal, antibacterial, and antitumor activities. trans-2-Vinyl-1,3-dioxan-5-ol has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. In addition, trans-2-Vinyl-1,3-dioxan-5-ol has been shown to exhibit cytotoxic activity against various tumor cell lines, including human breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using trans-2-Vinyl-1,3-dioxan-5-ol in lab experiments is its high yield and ease of synthesis. trans-2-Vinyl-1,3-dioxan-5-ol can be synthesized using relatively simple and inexpensive methods, making it an attractive candidate for use in various research applications. However, one of the main limitations of using trans-2-Vinyl-1,3-dioxan-5-ol in lab experiments is its potential toxicity and side effects. trans-2-Vinyl-1,3-dioxan-5-ol has been shown to exhibit cytotoxic activity against various cell lines, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on trans-2-Vinyl-1,3-dioxan-5-ol, including the development of new drugs and materials, the elucidation of its mechanism of action, and the investigation of its potential toxicity and side effects. In addition, further studies are needed to explore the potential applications of trans-2-Vinyl-1,3-dioxan-5-ol in various fields, including medicinal chemistry, materials science, and organic synthesis. Overall, trans-2-Vinyl-1,3-dioxan-5-ol is a promising compound that has the potential to make significant contributions to various areas of research.
Méthodes De Synthèse
The synthesis of trans-2-Vinyl-1,3-dioxan-5-ol can be achieved through several methods, including the reaction between acrolein and formaldehyde in the presence of a base catalyst, the reaction between glycolaldehyde and acrolein, or the reaction between glyoxal and allyl alcohol. The most commonly used method involves the reaction between acrolein and formaldehyde in the presence of a base catalyst, which leads to the formation of trans-2-Vinyl-1,3-dioxan-5-ol in high yield.
Propriétés
Numéro CAS |
16081-28-0 |
|---|---|
Nom du produit |
trans-2-Vinyl-1,3-dioxan-5-ol |
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
2-ethenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C6H10O3/c1-2-6-8-3-5(7)4-9-6/h2,5-7H,1,3-4H2 |
Clé InChI |
RCORSHSFJCXHTF-UHFFFAOYSA-N |
SMILES |
C=CC1OCC(CO1)O |
SMILES canonique |
C=CC1OCC(CO1)O |
Autres numéros CAS |
16081-29-1 16081-28-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




